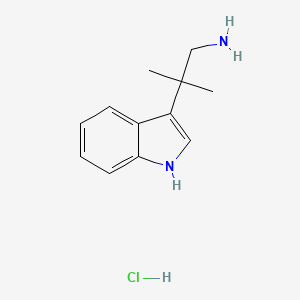
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride
Descripción general
Descripción
“2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride” is complex, as it includes an indole ring, a methyl group, and an amine group . The indole ring is a key component of the molecule, contributing to its reactivity and biological activity .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
The compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is related to the broader category of indole alkaloids, which have been a subject of extensive research due to their complex structures and significant biological activities. A comprehensive review on indole synthesis classifies various strategies for preparing indoles, including those related to the compound . This classification system can aid in understanding the synthetic pathways that might be relevant for producing derivatives of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride for research applications in medicinal chemistry and drug discovery (Taber & Tirunahari, 2011).
Pharmacokinetics and Hepatic Protection
Indole derivatives, including those structurally related to 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, have been studied for their pharmacokinetics and roles in hepatic protection. Indole-3-Carbinol (I3C) and its derivatives demonstrate protective effects against chronic liver injuries through various mechanisms, suggesting potential therapeutic applications of indole compounds in liver disease management (Wang et al., 2016).
Amino Acid Analysis
The reactivity of indole compounds with primary amino groups, as described in studies of amino acid analysis, can shed light on their potential applications in biochemical research and analytical methodologies. This includes their utility in detecting, isolating, and analyzing compounds of interest across various scientific disciplines, indicating the versatility of indole derivatives in scientific research (Friedman, 2004).
Immune Response Modification
Research on imiquimod, a compound related to the indole family, highlights the potential of indole derivatives in modulating immune responses. This suggests that compounds structurally related to 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride could have applications in developing treatments for skin disorders and various infections by stimulating immune responses (Syed, 2001).
Amine-functionalized Materials
Amine-functionalized metal–organic frameworks (MOFs) represent another area of research relevant to the applications of indole derivatives. These materials, with their enhanced CO2 sorption capacity, underscore the potential utility of indole and amine derivatives in environmental and materials science, particularly for applications in gas storage and separation technologies (Lin et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11;/h3-7,14H,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKHXRCEFPEPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705268 | |
| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride | |
CAS RN |
942148-13-2 | |
| Record name | 1H-Indole-3-ethanamine, β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942148-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




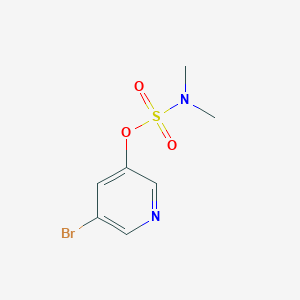
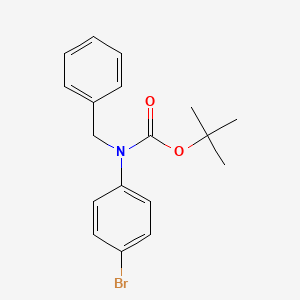
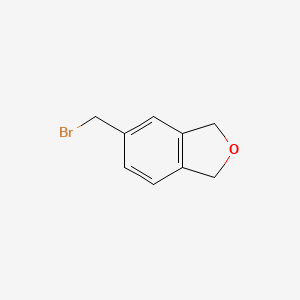
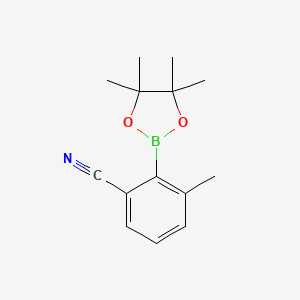
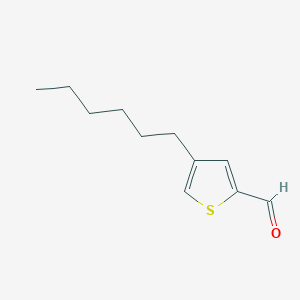
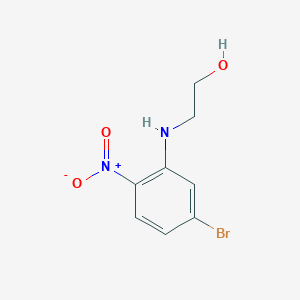
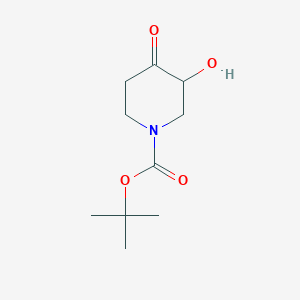
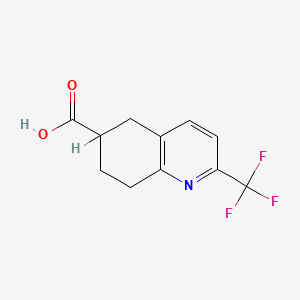
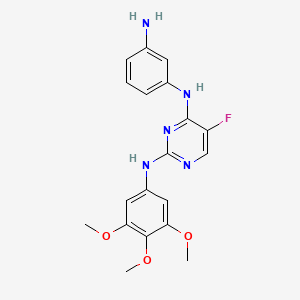
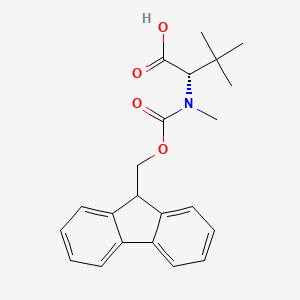
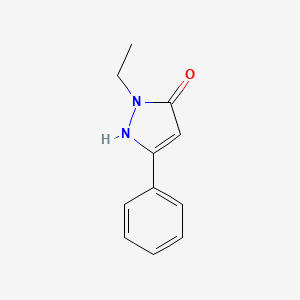
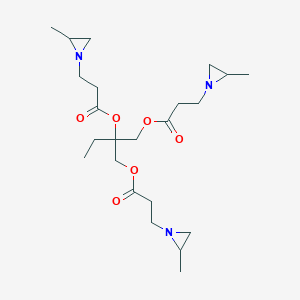
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)